![molecular formula C17H28N2O B1208345 Etidocaine CAS No. 36637-18-0](/img/structure/B1208345.png)
Etidocaine
概要
説明
エチドカインは、デュラネストという商品名で販売されているアミド系局所麻酔薬です。 主に手術や分娩における浸潤麻酔、末梢神経ブロック、中枢神経ブロックに使用されます 。 エチドカインは、その持続時間の長さで知られており、長時間麻酔が必要な臨床環境で特に有用です .
2. 製法
合成経路と反応条件: エチドカインの合成には、2,6-ジメチルアニリンと2-ブロモブチリルクロリドのアミド反応によって2-ブロモ-N-(2,6-ジメチルフェニル)ブタンアミドを生成する工程が含まれます。 この中間体は、次にN-エチルプロピルアミンでアルキル化されてエチドカインが得られます .
工業的生産方法: 工業的な環境では、エチドカインの合成は同様のステップで行われますが、より大規模に行われます。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています。 このプロセスには、温度、pH、反応時間の厳密な制御が含まれており、目的の結果が得られます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of etidocaine involves the amide reaction between 2,6-dimethylaniline and 2-bromobutyryl chloride to form 2-bromo-N-(2,6-dimethylphenyl)butanamide. This intermediate is then alkylated with N-ethylpropylamine to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
化学反応の分析
反応の種類: エチドカインは、次のようなさまざまな化学反応を起こします。
酸化: エチドカインは、特定の条件下で酸化されて対応するN-オキシドを形成する可能性があります。
還元: 還元反応によってエチドカインは対応するアミンに変換される可能性があります。
置換: エチドカインは、特に求核置換反応で置換反応を起こす可能性があります。この反応では、アミド基が他の求核剤によって置換される可能性があります.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: エチドカインのN-オキシド。
還元: 対応するアミン。
4. 科学研究での応用
エチドカインは、科学研究において幅広い用途があります。
化学: アミド系局所麻酔薬の挙動を研究するためのモデル化合物として使用されます。
生物学: 神経伝導への影響や潜在的な神経保護効果について調査されています。
医学: 局所麻酔薬としての有効性と安全性を評価するために、臨床試験で広く使用されています。
科学的研究の応用
Dental Procedures
Etidocaine is frequently employed in dental surgeries, particularly for procedures requiring significant pain control such as the extraction of impacted molars. Studies indicate that this compound provides a longer duration of anesthesia compared to lidocaine:
- A double-blind study involving 112 patients showed that this compound (1.5% with epinephrine) resulted in prolonged numbness and a delayed onset of pain compared to lidocaine (2% with epinephrine) .
- In periodontal flap surgery, this compound demonstrated a statistically significant longer duration of anesthesia (P < 0.005) compared to lidocaine, although it did not reduce postoperative pain pill consumption .
Ophthalmic Surgery
This compound's efficacy as a topical anesthetic has been explored in ophthalmic procedures. Its high potency and long duration make it suitable for corneal applications:
- Research indicates that this compound provides high-intensity topical anesthesia with rapid onset when applied to mucosal surfaces .
Regional Anesthesia
This compound is utilized in various forms of regional anesthesia, including:
- Caudal Anesthesia : Effective for lower body procedures during labor and delivery.
- Lumbar Peridural Anesthesia : Used for surgical interventions requiring prolonged analgesia.
- Peripheral Nerve Blocks : Administered for localized pain management in extremities .
Comparison with Other Local Anesthetics
Feature | This compound | Lidocaine | Bupivacaine |
---|---|---|---|
Duration of Action | Long | Short | Long |
Onset of Action | Rapid | Rapid | Moderate |
Potency | Higher than lidocaine | Moderate | Higher than this compound |
Toxicity Risk | Moderate | Low | High |
Safety and Toxicity
Despite its advantages, this compound has been associated with significant systemic toxicity risks:
- Adverse reactions can include cardiovascular issues such as hypotension and bradycardia, particularly when administered intravenously .
- A review highlighted numerous severe reactions linked to both bupivacaine and this compound, emphasizing the need for caution during administration .
Case Study 1: Dental Surgery
In a clinical trial comparing this compound and lidocaine for third molar extractions, patients receiving this compound reported significantly less severe pain during recovery compared to those treated with lidocaine. This study underscored the clinical utility of this compound in enhancing patient comfort during postoperative periods .
Case Study 2: Ophthalmic Procedures
Another study evaluated the effectiveness of this compound as a surface anesthetic in eye surgeries. The results indicated that patients experienced minimal discomfort during procedures, demonstrating the compound's suitability for sensitive applications .
作用機序
エチドカインは、神経細胞のナトリウムイオンチャネルを阻害することによって効果を発揮します。 この阻害は、神経インパルスの発生と伝導を阻止し、標的領域の感覚喪失につながります。 エチドカインの分子標的は電位依存性ナトリウムチャネルであり、その作用はこれらのチャネルの細胞内部分への結合を含み、不活性化状態を安定化させ、脱分極を阻止します .
類似化合物との比較
エチドカインは、しばしばリドカイン、ブピバカイン、メピバカインなどの他の局所麻酔薬と比較されます。
リドカイン: エチドカインに比べて作用時間が短い。
ブピバカイン: 作用時間は似ていますが、心毒性が強い。
メピバカイン: エチドカインに比べて作用時間が短く、効果も弱い.
独自性: エチドカインの長時間作用と比較的低い心毒性は、長時間麻酔が必要な特定の臨床シナリオで好ましい選択肢となっています .
類似化合物:
- リドカイン
- ブピバカイン
- メピバカイン
- プリロカイン
- ロピバカイン
生物活性
Etidocaine, a member of the aminoamide class of local anesthetics, is recognized for its unique pharmacological properties, including a long duration of action and rapid onset. This article delves into the biological activity of this compound, discussing its mechanisms of action, clinical efficacy, and potential adverse effects based on diverse research findings.
This compound exerts its anesthetic effects primarily by blocking sodium channels in neuronal membranes. This action inhibits the propagation of action potentials in nerves, effectively preventing the sensation of pain. The compound's structure allows it to penetrate nerve membranes efficiently, leading to its rapid onset of action.
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it has a larger volume of distribution compared to other local anesthetics like bupivacaine. Studies indicate that this compound achieves lower plasma levels than bupivacaine while maintaining effective analgesia . The following table summarizes key pharmacokinetic parameters:
Parameter | This compound | Bupivacaine |
---|---|---|
Onset of Action | Rapid | Moderate |
Duration of Action | Long | Long |
Plasma Levels | Lower | Higher |
Volume of Distribution | Larger | Smaller |
Efficacy in Clinical Applications
Case Studies and Clinical Trials
- Periodontal Procedures : A double-blind study evaluated the effectiveness of 1.5% this compound with epinephrine compared to 2% lidocaine with epinephrine in periodontal flap surgeries. Results demonstrated that this compound provided a significantly longer duration of anesthesia (P < 0.005) but did not significantly reduce postoperative pain or analgesic consumption .
- Third Molar Extractions : In another study involving 112 patients undergoing third molar extractions, this compound was found to offer a longer duration of numbness compared to lidocaine. Patients receiving this compound reported less severe pain as anesthesia wore off, indicating its potential advantages in dental procedures .
- General Anesthesia Risks : However, this compound's vasodilatory effects have been linked to increased intraoperative bleeding risks. Its use in clinical settings is often limited due to these complications .
Neurotoxicity and Cardiac Effects
Research has indicated potential neurotoxic effects associated with this compound, including symptoms such as depression and anxiety in some patients . Additionally, concerns regarding cardiac safety have been raised; intravenous administration can lead to hypotension and bradycardia, necessitating caution during use .
Comparative Efficacy
This compound's efficacy has been compared with other local anesthetics in various studies:
- Lidocaine : While both anesthetics provide effective analgesia, this compound tends to have a longer duration of action but does not achieve a differential blockade between sensory and motor fibers as effectively as lidocaine .
- Bupivacaine : this compound has been noted for having similar efficacy to bupivacaine but with a potentially better safety profile concerning plasma levels .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5/h9-11,15H,6-8,12H2,1-5H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUSIVBDOCDNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023027 | |
Record name | Etidocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36637-18-0, 38188-41-9, 38188-42-0, 60108-68-1 | |
Record name | Etidocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36637-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etidocaine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036637180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etidocaine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etidocaine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',6'-Butyroxylidide, 2-(ethylpropylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060108681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etidocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etidocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etidocaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIDOCAINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y83XVY9AQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETIDOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6CQM0F31V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETIDOCAINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D2CE52PU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
203-203.5 | |
Record name | Etidocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。